molecular formula C18H18N6 B2586532 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole CAS No. 612049-32-8

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole

Cat. No. B2586532
M. Wt: 318.384
InChI Key: BKJBGIWYBDUHIM-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole is a useful research compound. Its molecular formula is C18H18N6 and its molecular weight is 318.384. The purity is usually 95%.
BenchChem offers high-quality 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

One study explores the condensation and cyclization reactions of hydrazinobenzimidazole, leading to the formation of various heterocyclic compounds, including those with benzimidazole cores. This research underscores the versatility of hydrazinobenzimidazole derivatives in synthesizing complex molecules with potential biological activities (Badr, Mahmoud, Mahgoub, & Hozien, 1988).

Binding Properties and DNA Interaction

Another study focuses on the synthesis of benzimidazole-based Schiff base copper(II) complexes and their interactions with DNA. These complexes have shown to bind effectively through an intercalative mode, suggesting potential applications in targeting DNA for therapeutic purposes. The study also discusses the influence of substituent size on binding affinity and cytotoxicity against various cancer cell lines (Paul et al., 2015).

Antitumor Activity

Research into metal complexes of benzimidazole hydrazides reveals significant antitumor activities. Specifically, a silver complex exhibited cytotoxicity against lung and breast cancer cell lines, highlighting the potential of benzimidazole derivatives in developing new anticancer agents (Galal et al., 2009).

Antibacterial and Antifungal Activities

Studies on benzimidazole derivatives, including their synthesis and antimicrobial evaluation, have demonstrated considerable activity against a range of gram-positive and gram-negative bacteria, as well as fungi. These findings suggest the utility of such compounds in addressing microbial resistance and developing new antimicrobial agents (El-kilany et al., 2014).

properties

IUPAC Name

N-[(E)-(1-propylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-2-11-24-16-10-6-5-9-15(16)20-17(24)12-19-23-18-21-13-7-3-4-8-14(13)22-18/h3-10,12H,2,11H2,1H3,(H2,21,22,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJBGIWYBDUHIM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.